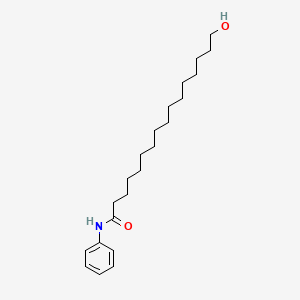

16-Hydroxy-N-phenylhexadecanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

16-Hydroxy-N-phenylhexadecanamide is a useful research compound. Its molecular formula is C22H37NO2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 16-Hydroxy-N-phenylhexadecanamide in laboratory settings?

Researchers must adhere to standard safety practices for handling hydroxylated amides. Key precautions include:

- Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.

- Avoiding inhalation of dust (S22) and minimizing skin/eye contact (S24/25) by working in a fume hood or glovebox .

- Storing the compound in a cool, dry environment away from oxidizing agents.

- Disposing of waste via institutional hazardous waste protocols.

Q. What spectroscopic methods are optimal for characterizing the structure of this compound?

A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm hydroxyl and phenyl group positions.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic peaks for amide (C=O stretch at ~1650 cm−1) and hydroxyl (O-H stretch at ~3300 cm−1).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., PubChem entries for analogous compounds) ensures accuracy .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Key steps include:

- Documenting reaction conditions (temperature, solvent, catalyst) in granular detail.

- Validating purity via HPLC or TLC before proceeding to downstream assays.

- Using internal standards (e.g., deuterated analogs) for quantitative analysis.

- Sharing raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound while controlling for multiple hypothesis testing?

- Experimental Design: Use factorial designs to isolate variables (e.g., concentration, exposure time).

- Statistical Control: Apply the Benjamini-Hochberg procedure to adjust p-values and limit the false discovery rate (FDR) when analyzing multiple endpoints (e.g., cytotoxicity, receptor binding). This balances sensitivity and Type I error risks .

- Validation: Replicate findings in orthogonal assays (e.g., in vitro vs. ex vivo models) to confirm biological relevance.

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound?

- Methodological Triangulation: Compare results from differential scanning calorimetry (DSC), X-ray crystallography, and solubility assays to resolve discrepancies in melting points or solubility profiles.

- Error Analysis: Quantify uncertainties in measurements (e.g., instrument calibration, sample preparation) and report confidence intervals .

- Literature Synthesis: Cross-validate findings against structurally similar compounds (e.g., 16-Hydroxyhexadecanoic acid) to identify trends or anomalies .

Q. What methodological considerations are critical when validating the purity of this compound in complex matrices?

- Chromatographic Techniques: Use reverse-phase HPLC with UV/Vis detection to separate the compound from matrix interferents. Optimize mobile phase composition (e.g., acetonitrile/water gradients).

- Quantitative NMR (qNMR): Employ deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification.

- Limit of Detection (LOD): Establish via serial dilution studies and validate against regulatory guidelines (e.g., ICH Q2(R1)) .

Properties

CAS No. |

61747-30-6 |

|---|---|

Molecular Formula |

C22H37NO2 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

16-hydroxy-N-phenylhexadecanamide |

InChI |

InChI=1S/C22H37NO2/c24-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(25)23-21-17-13-12-14-18-21/h12-14,17-18,24H,1-11,15-16,19-20H2,(H,23,25) |

InChI Key |

WZKDMAUUYHCVHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.